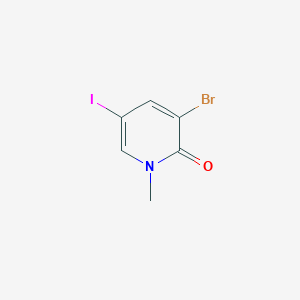

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Description

BenchChem offers high-quality 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-iodo-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJNCYFJPHKCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Leveraging the Privileged Scaffold: The Therapeutic Potential of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one in Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1][2] Its unique combination of physicochemical properties—acting as both a hydrogen bond donor and acceptor, serving as a versatile bioisostere, and positively influencing metabolic stability and solubility—renders it a highly attractive starting point for drug discovery programs.[2][3] This guide focuses on a specific, highly functionalized derivative: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one . While this compound is not extensively characterized in current literature, its structure presents a compelling platform for the rapid generation of diverse chemical libraries. The presence of two distinct, orthogonally reactive halogen atoms (bromine and iodine) at the C3 and C5 positions offers a powerful toolkit for targeted chemical modification through modern cross-coupling reactions. This document provides a comprehensive roadmap for exploring the therapeutic potential of this molecule, outlining a plausible synthetic route, proposing avenues for biological investigation, and detailing robust experimental protocols for library synthesis and in vitro screening.

The Pyridin-2(1H)-one: A Cornerstone of Modern Medicinal Chemistry

The 2-pyridone motif is a recurring feature in a multitude of biologically active compounds, from natural products to blockbuster synthetic drugs.[2] Its success can be attributed to its ability to engage in key interactions with biological targets, often mimicking peptide bonds or binding to kinase hinge regions.[3] The scaffold is present in several recently approved kinase inhibitors, including Ripretinib and Palbociclib, underscoring its continued relevance in oncology.[2] Beyond oncology, pyridinone-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antidepressant effects.[3][4] The five derivable positions on the pyridinone ring allow for fine-tuning of a molecule's properties, making it an ideal starting point for fragment-based drug design and lead optimization.[3]

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (henceforth referred to as BIMP ) represents an untapped resource within this chemical class. Its true potential lies not in its intrinsic activity, but in its capacity as a versatile chemical scaffold for the creation of novel, high-value compounds.

Physicochemical Properties of BIMP

| Property | Value | Source |

| CAS Number | 1433855-64-1 | [5] |

| Molecular Formula | C₆H₅BrINO | [5] |

| Molecular Weight | 313.92 g/mol | [5] |

| Physical Form | Solid | [6] |

| Purity | Typically >97% | [6] |

| Storage | 4°C, protect from light | [5] |

Synthetic Strategy and Characterization

Proposed Synthesis of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Caption: Proposed synthetic workflow for BIMP.

Experimental Protocol: Synthesis of BIMP

Step 1: Synthesis of 3,5-Dibromo-2-hydroxypyridine

-

To a stirred solution of 2-hydroxypyridine (1.0 equiv) in glacial acetic acid, add bromine (2.2 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 3,5-dibromo-2-hydroxypyridine.

Step 2: Synthesis of 3-Bromo-5-iodo-2-hydroxypyridine

-

In a sealed reaction vessel, combine 3,5-dibromo-2-hydroxypyridine (1.0 equiv), sodium iodide (1.5 equiv), and a catalytic amount of copper(I) iodide (CuI, ~10 mol%).

-

Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Heat the mixture to 120-140°C and stir for 24 hours. Monitor reaction progress by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 3-Bromo-5-iodo-2-hydroxypyridine.

Step 3: Synthesis of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (BIMP)

-

Dissolve 3-Bromo-5-iodo-2-hydroxypyridine (1.0 equiv) in a suitable solvent like acetone or DMF.

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

-

Add methyl iodide (CH₃I, 1.2 equiv) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain BIMP.

Characterization

The identity and purity of the synthesized BIMP should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromo-iodo compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Hypothesized Therapeutic Potential: A Scaffold for Kinase Inhibitors and Antimicrobials

The di-halogenated structure of BIMP is primed for synthetic elaboration, particularly via palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds can be exploited for sequential, site-selective functionalization. This opens two promising avenues for investigation:

Avenue 1: Kinase Inhibitors

The pyridinone core is a known kinase hinge-binder. By using BIMP as a scaffold, a library of compounds can be generated where diverse aryl, heteroaryl, or alkyl groups are introduced at the C3 and C5 positions. These appended groups can be designed to target the solvent-exposed regions and allosteric pockets of specific kinases implicated in diseases such as cancer or inflammatory disorders.

Hypothetical Mechanism of Action (Kinase Inhibition): A derivative of BIMP, for instance, a 3-aryl-5-amino-substituted pyridinone, could act as an ATP-competitive inhibitor of a serine/threonine kinase like PAK1. The pyridinone core would form hydrogen bonds with the kinase hinge region, while the C3-aryl group occupies the hydrophobic pocket and the C5-amino substituent interacts with the solvent-front.

Caption: Hypothetical inhibition of the PAK1 signaling pathway.

Avenue 2: Antimicrobial Agents

Pyridine-based compounds have a long history as antimicrobial agents, acting through various mechanisms such as disrupting cell wall synthesis or inhibiting essential enzymes.[7] The lipophilicity and electronic properties of BIMP derivatives can be systematically varied to optimize their activity against a panel of pathogenic bacteria and fungi.

A Roadmap for Drug Discovery and Validation

The following section details a comprehensive, step-by-step plan to synthesize a library of BIMP derivatives and screen them for biological activity.

Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol leverages the higher reactivity of the C-I bond over the C-Br bond to allow for selective, stepwise functionalization.

Caption: Workflow for BIMP derivative library synthesis.

Experimental Protocol: Suzuki Coupling[8][9]

-

Reaction Setup: To a dry Schlenk flask, add BIMP (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe to achieve a concentration of ~0.2 M with respect to BIMP.

-

Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting 3-bromo-5-aryl intermediate by column chromatography.

-

Second Coupling: Repeat the process using the purified intermediate and a different arylboronic acid, using a more robust catalyst like Pd(PPh₃)₄ and a stronger base (e.g., K₃PO₄) at a higher temperature (110°C) to facilitate coupling at the less reactive C-Br position.

In Vitro Assay Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based) [8] This protocol is adapted for a generic serine/threonine kinase (e.g., PAK1) using the ADP-Glo™ assay format.

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration near the Kₘ for the target kinase (e.g., 10 µM).

-

Substrate Solution: Prepare a solution of a suitable peptide substrate (e.g., PAKtide) in kinase buffer.

-

Compound Dilutions: Perform serial dilutions of the BIMP derivatives in DMSO, then dilute further in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the compound dilution.

-

Add 2.5 µL of the kinase/substrate mixture.

-

Initiate the reaction by adding 5 µL of the ATP solution.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution) [1] This protocol determines the Minimum Inhibitory Concentration (MIC) against a bacterial strain (e.g., Staphylococcus aureus).

-

Inoculum Preparation: Suspend bacterial colonies in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the BIMP derivatives in CAMHB, typically ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (inoculum + standard antibiotic), a negative control (inoculum only), and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.

Data Presentation and Interpretation

Systematic data collection is crucial for establishing Structure-Activity Relationships (SAR).

Table 1: Template for Kinase Inhibition Data

| Compound ID | R¹ (C5-substituent) | R² (C3-substituent) | Kinase IC₅₀ (nM) |

| BIMP-001 | 4-Fluorophenyl | 2-Pyrimidinyl | Experimental Value |

| BIMP-002 | 3-Methoxyphenyl | 4-Morpholinophenyl | Experimental Value |

| BIMP-003 | 2-Thienyl | 1-Methyl-1H-pyrazol-4-yl | Experimental Value |

| ... | ... | ... | ... |

Table 2: Template for Antimicrobial MIC Data

| Compound ID | R¹ (C5-substituent) | R² (C3-substituent) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| BIMP-001 | 4-Fluorophenyl | 2-Pyrimidinyl | Experimental Value | Experimental Value |

| BIMP-002 | 3-Methoxyphenyl | 4-Morpholinophenyl | Experimental Value | Experimental Value |

| BIMP-003 | 2-Thienyl | 1-Methyl-1H-pyrazol-4-yl | Experimental Value | Experimental Value |

| ... | ... | ... | ... | ... |

By analyzing the data in these tables, researchers can deduce which substituents at the C3 and C5 positions contribute positively or negatively to biological activity, thereby guiding the next cycle of synthesis and optimization.

Conclusion and Future Directions

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is a molecule of significant, yet unrealized, potential. Its value is not as an end-product, but as a highly adaptable starting point for creating vast and diverse chemical libraries. The synthetic accessibility of the core and the dual-halogen handles for orthogonal functionalization make it an ideal scaffold for modern drug discovery campaigns. The proposed roadmap—encompassing synthesis, library generation, and screening against kinase and microbial targets—provides a clear and actionable strategy for unlocking its therapeutic potential. Future efforts should focus on executing this plan, expanding the library with diverse building blocks, and employing in silico modeling to rationalize SAR data and accelerate the design of potent and selective lead compounds.

References

-

Martens, S. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. Available at: [Link]

-

Prezi. (2026). Understanding Pyridone: Structure, Properties, and Applications. Available at: [Link]

-

RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]

-

Gao, D. W., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

-

Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]

-

Routledge. (2007). Antimicrobial Susceptibility Testing Protocols - 1st Edition. Available at: [Link]

-

NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

-

ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available at: [Link]

-

Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Available at: [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Operational Safety & Handling of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Executive Summary & Strategic Utility

Compound: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one CAS: 1433855-64-1

This guide operationalizes the Safety Data Sheet (SDS) for researchers utilizing this specific halogenated heterocycle. Beyond its basic hazard profile, this compound is a critical scaffold in medicinal chemistry due to its orthogonal reactivity . The presence of both bromine (C-3) and iodine (C-5) atoms on the N-methylated pyridone core allows for sequential, site-selective cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), where the C-I bond reacts preferentially over the C-Br bond.

Critical Safety Insight: While officially classified as a Warning-level irritant, the presence of labile halogen bonds necessitates strict controls against photolytic dehalogenation and potential sensitization. Treat this compound as a high-potency intermediate until specific toxicological data proves otherwise.

Physicochemical Identity Card

| Property | Data | Operational Implication |

| Molecular Formula | Halogenated organic waste stream required. | |

| Molecular Weight | 313.92 g/mol | High atom economy impact in synthesis planning. |

| Physical State | Solid (Off-white/Yellowish) | Dust generation risk during weighing. |

| Solubility | DMSO, DCM, Methanol | Compatible with standard organic workups. |

| Melting Point | N/A (Compound specific) | Do not heat excessively during drying. |

| Reactivity Profile | Light Sensitive, Thermolabile | MUST store in amber vials under inert gas. |

Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200)[1]

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

The "Hidden" Hazards (Expert Analysis)

While the GHS codes suggest a standard irritant, the structural features dictate elevated caution:

-

Photolytic Cleavage: The C-I bond energy (

50 kcal/mol) is significantly lower than C-Br or C-H. Exposure to UV light can generate radical species and free iodine ( -

Sensitization Potential: Halogenated pyridones can act as haptens. Repeated dermal exposure, even at sub-irritant levels, may induce allergic contact dermatitis.

-

Thyroid Impact: Although not explicitly proven for this specific derivative, iodine-containing organics can sometimes interfere with thyroid function upon chronic exposure.

Operational Handling Protocol

Engineering Controls

-

Primary Barrier: All open handling (weighing, dispensing) must occur inside a certified chemical fume hood.

-

Static Control: Use anti-static weighing boats; halogenated powders can be static-prone, leading to dispersal.

Personal Protective Equipment (PPE) Matrix

-

Hands: Double Nitrile gloves (0.11 mm min thickness). Rationale: Halogenated solvents (DCM) often used with this compound permeate single gloves rapidly.

-

Eyes: Chemical splash goggles (ANSI Z87.1).

-

Body: Lab coat + chemically resistant apron if handling >5g.

Step-by-Step Handling Workflow

This protocol ensures chemical stability and operator safety during the transition from storage to reaction.

Figure 1: Safe handling lifecycle minimizing moisture and light exposure.

Protocol Notes:

-

Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial introduces condensation, which hydrolyzes the C-Br/C-I bonds over time.

-

Amber Glass: Never weigh this compound into clear weigh boats if the process takes >5 minutes. Use amber vials or wrap containers in aluminum foil.

Storage & Stability

The "Cold & Dark" Rule

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

-

Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary container with desiccant.

-

Shelf-Life: Re-test purity (LCMS/TLC) every 6 months. Appearance of a purple/brown tint indicates Iodine liberation (decomposition).

Emergency Response System

In the event of exposure, immediate action mitigates long-term injury.

Figure 2: Emergency decision tree for acute exposure.

Fire Fighting Measures:

-

Media:

, Dry Chemical, or Foam.[6] -

Hazard: Combustion emits toxic fumes including Hydrogen Bromide (HBr), Hydrogen Iodide (HI), and Nitrogen Oxides (

). Firefighters must wear SCBA.

Disposal & Environmental Stewardship

-

Waste Stream: Halogenated Organic Waste .

-

Segregation: Do NOT mix with strong acids or oxidizers in the waste container to prevent exothermic gas evolution.

-

Cleaning: Contaminated glassware should be rinsed with acetone (collected as waste) before standard washing.

References

-

Sigma-Aldrich. (n.d.).[4][7] Safety Data Sheet: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one. Retrieved from

-

PubChem. (2025). Compound Summary: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.[8][9][10] National Library of Medicine. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from

-

Thermo Fisher Scientific. (2024). Handling and Safety of Halogenated Pyridines. Retrieved from

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.fr [fishersci.fr]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. media.laballey.com [media.laballey.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 10. 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one | 1433855-64-1 [sigmaaldrich.com]

Methodological & Application

Site-selective functionalization of C5-Iodine in 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Application Note: Site-Selective Functionalization of C5-Iodine in 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Executive Summary

The scaffold 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (CAS: 1433855-64-1) represents a "privileged structure" in medicinal chemistry, offering distinct vectors for diversification. Its utility lies in the orthogonal reactivity of the two halogen substituents. This Application Note details the site-selective functionalization of the C5-iodide position, preserving the C3-bromide for subsequent derivatization. By exploiting the significant Bond Dissociation Energy (BDE) differential between C(

Mechanistic Rationale & Selectivity Principles

To achieve high fidelity in site-selection, one must understand the electronic and steric landscape of the substrate.

Electronic Bias and Bond Strengths

The primary driver for selectivity in this system is the rate of oxidative addition, which correlates inversely with bond strength.

-

C5–I Bond: Weaker (~53 kcal/mol) and kinetically faster to undergo oxidative addition with Pd(0).

-

C3–Br Bond: Stronger (~68 kcal/mol) and sterically shielded by the adjacent carbonyl group at C2.

Positional Reactivity (The "Pyridinone Effect")

-

C5 Position: Located meta to the lactam nitrogen and para to the carbonyl. It mimics the electronic character of a standard aryl iodide but is slightly electron-rich, facilitating transmetallation once the oxidative addition occurs.

-

C3 Position: Located ortho to the carbonyl. This position is electronically distinct and sterically crowded. While it can participate in cross-coupling, it requires higher activation energies (higher temperature or more electron-rich ligands) compared to the C5 position.

Selectivity Visualization

Figure 1: Kinetic pathway favoring C5-selective oxidative addition.

Experimental Protocols

The following protocols are designed to maximize C5 selectivity. The "Golden Rule" for this substrate is Stoichiometry Control and Temperature Management .

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Target: Introduction of Aryl/Heteroaryl groups at C5.

Reagents:

-

Substrate: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.05 equiv) — Do not use large excess.

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Why: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

-

-

Solvent Addition: Add degassed 1,4-Dioxane and 2M Na2CO3 via syringe.

-

Temperature Ramp: Heat the mixture to 45–50°C .

-

Critical Control Point: Do NOT exceed 60°C initially. Higher temperatures increase the probability of Pd insertion into the C3-Br bond.

-

-

Monitoring: Monitor by LCMS at 2 hours.

-

Success Criteria: Disappearance of starting material (SM) and appearance of Mono-coupled product (M+Ar).

-

Red Flag: If SM remains but bis-coupled product appears, lower temperature to 40°C and check boronic acid stoichiometry.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

-

Purification: Silica gel chromatography. The C3-Br group survives these conditions, leaving a handle for Step 2.

Protocol B: C5-Selective Sonogashira Coupling

Target: Introduction of Alkynes at C5.

Reagents:

-

Substrate (1.0 equiv)

-

Terminal Alkyne (1.1 equiv)

-

Catalyst: PdCl2(PPh3)2 (2-3 mol%)

-

Co-Catalyst: CuI (1-2 mol%)

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio) or pure TEA if substrate is soluble.

Step-by-Step Methodology:

-

Setup: Combine substrate, Pd catalyst, and CuI in a dry flask under Argon.

-

Addition: Add degassed THF/TEA mixture. Add the alkyne dropwise.[1]

-

Reaction: Stir at Room Temperature (20–25°C) .

-

Expert Insight: Aryl iodides in Sonogashira coupling are highly reactive. Heating is rarely necessary and risks touching the C3-Br.

-

-

Completion: Reaction is usually complete within 4-6 hours.

-

Workup: Filter through a Celite pad to remove Cu/Pd salts. Concentrate and purify.

Data Summary & Optimization Guide

Table 1: Reaction Parameter Optimization for C5 Selectivity

| Parameter | Recommended Condition | Risk of Deviation |

| Temperature | 40°C – 55°C | >65°C: Onset of C3-Br oxidative addition (loss of selectivity). |

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | XPhos/SPhos: Highly active ligands may erode selectivity by activating C-Br. |

| Base | Na2CO3, K3PO4 | Cs2CO3/KOtBu: Strong bases can cause halogen scrambling or hydrolysis. |

| Stoichiometry | 1.0 : 1.05 (SM : Boronate) | >1.2 equiv: Increases risk of bis-coupling (C3 & C5). |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for optimizing reaction outcomes.

Strategic Utility: The "Next Step"

Once the C5 position is functionalized, the C3-Bromo group remains available. To functionalize the C3 position subsequently:

-

Switch Ligand: Use electron-rich, bulky phosphines (e.g., XPhos , BrettPhos ) that facilitate oxidative addition into hindered/stronger C-Br bonds.

-

Increase Temperature: 80–100°C is typically required.

-

Base: Stronger bases (Cs2CO3) may be utilized.

This sequential approach allows for the rapid generation of 3,5-disubstituted pyridinone libraries, crucial for SAR (Structure-Activity Relationship) studies in kinase inhibitor discovery.

References

-

Synthesis and General Reactivity of 3,5-Dihalopyridinones

- Source: Sigma-Aldrich Product Sheet & Safety D

-

URL:

-

Ligand-Dependent Site-Selectivity in Dihalo-Heterocycles

-

Regiochemical Flexibility in Trihalopyridines

-

Synthesis of 3,5-Disubstituted 2-Pyridones

- Context: Highlights the medicinal importance and synthetic challenges of this specific substitution p

- Citation: "3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition Str

-

URL:

Sources

Title: Regioselective Heck Reaction of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one: A Guide to Parameters and Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2] This application note provides a detailed guide for performing a regioselective Heck reaction on the dihalogenated substrate, 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one. We delve into the mechanistic basis for the reaction's high selectivity, offer a comprehensive overview of critical reaction parameters, and provide a robust, step-by-step protocol for laboratory execution. This guide is intended for researchers in medicinal chemistry and materials science seeking to leverage this versatile building block for the synthesis of complex molecular architectures.

Introduction: The Synthetic Challenge and Opportunity

Dihalogenated heterocyclic compounds like 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one are valuable synthons in drug discovery and development. The presence of two distinct halogen atoms (iodine and bromine) at specific positions offers the potential for sequential, site-selective functionalization. The Heck reaction, a Nobel Prize-winning transformation, is an ideal candidate for the initial coupling step.[1]

The primary challenge lies in controlling the regioselectivity—directing the reaction to a single halogen position. Fortunately, the inherent reactivity differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the context of the Heck reaction's catalytic cycle provide a robust solution to this challenge. This note will elucidate how to exploit this reactivity differential to achieve exclusive coupling at the 5-position (C-I) of the pyridinone ring.

Mechanistic Insights and the Basis for Regioselectivity

The Mizoroki-Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this cycle is paramount to comprehending the reaction's selectivity and optimizing its parameters.

The Heck Catalytic Cycle

The reaction can be broken down into four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) complex. This is often the rate-determining step.[3]

-

Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex and subsequently inserts into the palladium-carbon bond (migratory insertion). This step forms the new carbon-carbon bond.[3][4]

-

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[3]

-

Reductive Elimination & Catalyst Regeneration: A base is required to react with the palladium-hydride species, regenerating the active Pd(0) catalyst and a halide salt, thus closing the catalytic cycle.[1][3]

The Origin of Regioselectivity: C-I vs. C-Br Bond Activation

The high selectivity of the Heck reaction for the 5-iodo position of the substrate is a direct consequence of the relative bond strengths and kinetics of the oxidative addition step. The C-I bond is weaker and more polarizable than the C-Br bond. Consequently, the rate of oxidative addition of a Pd(0) catalyst to a C-I bond is significantly faster than to a C-Br bond.[5][6]

-

Rate of Oxidative Addition: Ar-I >> Ar-Br >> Ar-Cl

By carefully controlling the reaction conditions, particularly temperature and reaction time, the palladium catalyst will exclusively insert into the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. This kinetic preference is the cornerstone of the entire synthetic strategy.

Optimizing Reaction Parameters

Successful execution of the Heck reaction depends on the judicious selection of several key parameters. The following table summarizes typical conditions and provides rationale for their selection.

| Parameter | Recommended Options | Rationale & Expert Insights |

| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Pd(OAc)₂ is often preferred due to its air stability and reliable in-situ reduction to the active Pd(0) species.[1][3] Catalyst loading is typically 1-5 mol%. |

| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) | Monodentate phosphine ligands like triphenylphosphine (PPh₃) are standard and cost-effective.[7] Bulky, electron-rich phosphines or NHCs can sometimes improve catalytic turnover and stability, especially for less reactive substrates.[8][9] A Pd:Ligand ratio of 1:2 to 1:4 is common. |

| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | An inorganic base like K₂CO₃ or an organic amine like Et₃N is required to neutralize the HX acid generated and regenerate the Pd(0) catalyst.[3][8] The choice can affect reaction rate and side product formation. For pyridinic substrates, a non-nucleophilic base is often preferred. |

| Solvent | DMF, NMP, Acetonitrile (MeCN), Toluene | Polar aprotic solvents like DMF or MeCN are most common as they effectively solvate the polar intermediates in the catalytic cycle.[7] It is critical to use anhydrous, degassed solvents to prevent catalyst deactivation. |

| Alkene Partner | Acrylates, Styrenes, Acrylonitrile | Electron-deficient alkenes (e.g., n-butyl acrylate) and styrenes are excellent substrates for the Heck reaction.[1] Typically used in a slight excess (1.2-1.5 equivalents) relative to the aryl halide. |

| Temperature | 80 - 120 °C | The reaction generally requires heating to facilitate the oxidative addition and other steps in the cycle.[9] Temperature should be high enough for a reasonable rate but low enough to prevent catalyst decomposition and maintain selectivity. |

Detailed Experimental Protocol

This protocol describes the regioselective Heck coupling of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one with n-butyl acrylate.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials & Reagents

-

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (1.0 eq)

-

n-Butyl acrylate (1.5 eq)

-

Palladium(II) acetate, Pd(OAc)₂ (0.02 eq, 2 mol%)

-

Triphenylphosphine, PPh₃ (0.04 eq, 4 mol%)

-

Potassium carbonate, K₂CO₃ (2.0 eq)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Reaction flask (e.g., Schlenk flask) with condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard workup and purification equipment (Separatory funnel, rotary evaporator, silica gel for chromatography)

Experimental Workflow Diagram

Step-by-Step Procedure

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Inert Atmosphere: Seal the flask and condenser assembly. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe. Follow with the addition of n-butyl acrylate.

-

Reaction: Lower the flask into an oil bath preheated to 100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC (visualizing with UV light) or GC-MS. The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting iodo-pyridinone.

-

Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 3-bromo-5-((E)-3-butoxy-3-oxoprop-1-en-1-yl)-1-methylpyridin-2(1H)-one.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The retention of the bromine atom can be confirmed by the isotopic pattern in the mass spectrum.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen or water contamination).2. Insufficient temperature.3. Impure reagents. | 1. Ensure solvent is anhydrous and thoroughly degassed. Repeat reaction with fresh catalyst and solvent.2. Increase temperature in 10 °C increments.3. Verify the purity of starting materials. |

| Formation of Side Products | 1. Catalyst decomposition (black palladium precipitate).2. Double Heck reaction (at Br position).3. Alkene isomerization. | 1. Lower reaction temperature. Consider a more robust ligand (e.g., P(o-tol)₃).2. Lower the temperature and shorten the reaction time. Stop the reaction as soon as the starting material is consumed.3. This is less common with acrylates but can be minimized by careful choice of ligand and base. |

| Difficult Purification | 1. Lingering palladium catalyst.2. Baseline streaking on TLC. | 1. Pass the crude product through a small plug of Celite or silica before full chromatography.2. The pyridinone nitrogen may interact with silica. Try adding 0.5-1% triethylamine to the chromatography eluent. |

References

- Current time inform

- Heck reaction - Wikipedia.

- Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle.

- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.

- Heck Reaction—St

- Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Aryl

- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing).

- Heck Reaction - Organic Chemistry Portal.

- Heck Reaction - Chemistry LibreTexts.

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC.

- Regioselectivity in the Heck (Mizoroki-Heck) Reaction.

- 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group.

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bilder.buecher.de [bilder.buecher.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Scalable synthesis methods for 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one building blocks

Executive Summary

Target Molecule: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one CAS: 1433855-64-1 Molecular Weight: 313.92 g/mol Application: This scaffold is a critical "linchpin" building block in medicinal chemistry. The presence of three distinct functional handles—an aryl iodide, an aryl bromide, and a pyridone carbonyl—allows for orthogonal functionalization . The C-I bond (C5) is highly reactive toward palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki) at room temperature, while the C-Br bond (C3) remains intact for subsequent, harsher activation. The N-methyl group modulates solubility and prevents tautomerization.

Challenge: The primary synthetic hurdle is regioselectivity . Direct halogenation of pyridones can lead to mixtures of C3, C5, and C3,5-dihalo products. Furthermore, N-alkylation must be favored over O-alkylation.

Solution: This guide presents a Process-Ready "Direct Halogenation" Protocol optimized for scalability (kilogram-ready), safety, and cost-efficiency, avoiding the hazardous diazotization steps often found in academic routes.

Strategic Retrosynthesis & Pathway Analysis

The synthesis strategy prioritizes the electronic directing effects of the pyridone ring to control halogen placement without protecting groups.

Route Comparison

| Feature | Route A: The Amino-Director Route (Academic) | Route B: The Direct Pyridone Route (Process) |

| Starting Material | 2-Aminopyridine (or 2-Amino-5-iodopyridine) | 2-Hydroxypyridine (2-Pyridone) |

| Mechanism | Amino group directs C3-bromination strongly. | Pyridone oxygen directs C5-iodination, then C3-bromination. |

| Key Steps | 4 (Iodination | 3 (Iodination |

| Scalability | Low. Diazotization involves unstable diazonium intermediates and gas evolution. | High. Standard electrophilic aromatic substitutions; crystalline intermediates. |

| Recommendation | Use for <10g scale or if isomer confirmation is needed. | Recommended for >100g scale. |

Logical Pathway Diagram (DOT)

Caption: Step-wise construction of the target scaffold utilizing intrinsic electronic directing effects to ensure regiochemical purity.

Detailed Experimental Protocols

Protocol A: Step 1 - Selective C5-Iodination

Objective: Synthesize 5-iodopyridin-2(1H)-one. Principle: Electrophilic iodination favors the C5 position (para to the nitrogen, meta to the carbonyl) due to resonance stabilization.

Materials:

-

2-Hydroxypyridine (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

Acetonitrile (MeCN) (10 vol)

-

Alternative: I

(1.0 eq) + H

Procedure (NIS Method):

-

Charge a reaction vessel with 2-hydroxypyridine and MeCN. Stir to dissolve.

-

Cool the solution to 0–5 °C.

-

Add NIS portion-wise over 30 minutes, maintaining temperature <10 °C. Exothermic reaction.

-

Warm to Room Temperature (20–25 °C) and stir for 4–6 hours.

-

Monitor by HPLC/TLC. (Target R

~0.4 in 10% MeOH/DCM; SM R -

Workup: Concentrate solvent to ~20% volume. Add water (10 vol) to precipitate the product.

-

Filter the solid. Wash with cold water (3x) and cold MTBE (1x) to remove succinimide byproducts.

-

Dry in a vacuum oven at 45 °C.

-

Expected Yield: 85–92%

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: Step 2 - Regioselective C3-Bromination

Objective: Synthesize 3-bromo-5-iodopyridin-2(1H)-one. Principle: With C5 blocked, the next most electron-rich position is C3 (ortho to the carbonyl).

Materials:

-

5-Iodopyridin-2(1H)-one (from Step 1)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

DMF (Dimethylformamide) (5 vol) or Acetonitrile.

Procedure:

-

Dissolve 5-iodopyridin-2(1H)-one in DMF at RT.

-

Add NBS portion-wise over 1 hour.

-

Critical: Do not add all at once; a high local concentration of Br

can lead to poly-bromination.

-

-

Stir at RT for 12–16 hours.

-

Quench by pouring the reaction mixture into ice-water (20 vol) containing 1% sodium thiosulfate (to quench trace active bromine/iodine).

-

Precipitate: The product should crash out as a solid. Stir for 1 hour.

-

Filter and wash copiously with water.

-

Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water.

-

Expected Yield: 75–85%

-

Data:

H NMR (DMSO-d

-

Protocol C: Step 3 - N-Methylation

Objective: Synthesize 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.

Principle: Alkylation of the pyridone anion. Under basic conditions (K

Materials:

-

3-Bromo-5-iodopyridin-2(1H)-one (1.0 equiv)

-

Methyl Iodide (MeI) (1.2 equiv) Caution: Carcinogen

-

Potassium Carbonate (K

CO -

Acetone or DMF (10 vol)

Procedure:

-

Suspend the starting material and K

CO -

Stir at RT for 30 minutes to deprotonate (formation of the anion).

-

Add Methyl Iodide dropwise via syringe/addition funnel.

-

Heat to 40–50 °C for 4–8 hours.

-

Note: Do not reflux aggressively to avoid losing MeI (b.p. 42 °C). Use a condenser.

-

-

Monitor by HPLC. Disappearance of the NH peak.

-

Workup (if Acetone): Filter off inorganic salts (K

CO -

Workup (if DMF): Pour into water/brine and extract with Ethyl Acetate.

-

Purification: The crude is often pure enough. If necessary, slurry in Heptane/EtOAc (9:1) to remove trace O-alkylated impurities (which are usually oils and more lipophilic).

-

Final Yield: 90–95%

-

Characterization:

H NMR (CDCl

-

Quality Control & Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to pale yellow crystalline powder |

| Purity | HPLC (C18, MeCN/H2O) | > 98.0% area |

| Identity | Confirms 1:1:3 integration (H-C5 : H-C3 : N-Me). No NH signal. | |

| Regiochemistry | NOESY NMR | NOE correlation between N-Me protons and H-C6 (the proton at C6 position). |

| Residual Solvent | GC-HS | < 5000 ppm (DMF/Acetone) |

NMR Diagnostic Shifts (Approximate):

-

H-6 (C-H adjacent to N):

7.8 – 8.0 ppm (Doublet, -

H-4 (C-H between halogens):

8.1 – 8.3 ppm (Doublet, -

N-CH

:

Safety & Handling (E-E-A-T)

-

Methyl Iodide (MeI): Highly toxic and carcinogenic alkylating agent. Handle only in a functioning fume hood. Quench excess MeI with aqueous ammonium hydroxide or amine solutions before disposal.

-

Halogenation Exotherms: The addition of NIS and NBS can be exothermic. On a large scale (>100g), active cooling is mandatory to prevent thermal runaway and regioselectivity loss.

-

Waste Disposal: Iodine and bromine waste must be segregated from general organic waste. Aqueous thiosulfate washes contain halide salts and should be treated according to local environmental regulations.

References

-

Regioselective Iodination: Dutta, U., et al.[1][2][3] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[2][4] Chem. Commun., 2015 , 51, 13707-13710. Link

- Bromination of Pyridones:Organic Syntheses, Coll. Vol. 10, p.32 (2004); Vol. 79, p.19 (2002).

-

Synthesis of 3-bromo-5-iodopyridin-2-amine (Precursor variant): González Cabrera, D., et al. "Structure-Activity Relationship Studies of Pyridine-Based Inhibitors of P. falciparum." J. Med. Chem., 2012 , 55, 11022–11030. Link

-

Product Commercial Data: Sigma-Aldrich Product #1433855-64-1. Link

Sources

Troubleshooting & Optimization

Solving solubility issues of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one in organic solvents

Welcome to the dedicated technical support guide for 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful integration of this compound into your research workflows.

Understanding the Molecule: A Chemist's Perspective

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is a halogenated pyridinone derivative. Its structure, featuring a polar pyridinone core and nonpolar bromo and iodo substituents, presents a unique solubility profile that can be challenging to predict without empirical testing. The key to successfully dissolving this compound lies in a systematic approach to solvent selection and the application of solubility enhancement techniques. The general principle that "like dissolves like" is a foundational concept in determining an appropriate solvent.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions regarding the solubility of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.

Q1: I am having difficulty dissolving 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one in my chosen solvent. What is the first step I should take?

A1: The initial and most crucial step is to perform a systematic solvent screening.[3] This involves testing the solubility of a small, known quantity of your compound in a range of solvents with varying polarities. This empirical approach is more reliable than theoretical predictions, which can be complex and may not account for all variables like crystal lattice energy.[1][4]

A recommended starting panel of solvents would include:

-

Aprotic Polar Solvents: e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)[5]

-

Protic Polar Solvents: e.g., Ethanol, Methanol

-

Chlorinated Solvents: e.g., Dichloromethane (DCM), Chloroform

-

Ethers: e.g., Tetrahydrofuran (THF), 1,4-Dioxane

-

Aromatic Hydrocarbons: e.g., Toluene

Q2: My compound is still not dissolving even after trying several solvents. What other techniques can I use?

A2: If direct dissolution in a single solvent fails, several techniques can be employed to enhance solubility:

-

Co-solvency: This involves using a mixture of a solvent in which the compound is highly soluble with your primary (less effective) solvent.[6][7] This technique can fine-tune the polarity of the solvent system to better match the solute.

-

Heating: Gently warming the solvent can increase the kinetic energy of the system, often leading to higher solubility.[8] However, be cautious of the compound's stability at elevated temperatures. Always start with a low temperature and gradually increase it.

-

Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area of the compound exposed to the solvent, thereby accelerating dissolution.[6]

-

pH Modification: For compounds with acidic or basic functional groups, adjusting the pH of the solvent system can dramatically increase solubility.[9] In the case of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one, the pyridinone ring has a basic nitrogen atom that could potentially be protonated in the presence of a small amount of a suitable acid, which may enhance its solubility in polar protic solvents.

Q3: I managed to dissolve my compound with a co-solvent, but it precipitated out when I added another reagent for my reaction. What happened?

A3: This is a common issue that arises from a change in the overall solvent environment. The addition of a new reagent, which may have different polarity or be dissolved in an incompatible solvent, can disrupt the delicate solubility equilibrium you established. To mitigate this, consider dissolving the incoming reagent in the same co-solvent system you used for your 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.

Q4: Does the physical form of my compound matter for solubility?

A4: Absolutely. The compound is listed as a powder or crystals. Reducing the particle size of your compound increases its surface area, which can lead to a faster rate of dissolution, although it won't change the equilibrium solubility.[7] If you have larger crystals, gently grinding them to a fine powder before attempting to dissolve can be beneficial.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or co-solvent system for 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.

Materials:

-

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

-

A panel of organic solvents (see A1)

-

Small vials (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Weigh out a small, consistent amount of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (e.g., 1-2 mg) into each vial.

-

Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect for dissolution. If the compound has dissolved, it is soluble at that concentration.

-

If not fully dissolved, you can incrementally add more solvent to determine the approximate solubility or proceed to test solubility enhancement techniques.

Protocol 2: Co-Solvent System Development

Objective: To create a binary solvent mixture to dissolve 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.

Materials:

-

Primary solvent (from Protocol 1 where solubility was poor)

-

Co-solvent (from Protocol 1 where solubility was high)

-

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

-

Graduated cylinders or pipettes

Procedure:

-

Prepare a series of binary solvent mixtures with varying ratios of the primary and co-solvent (e.g., 9:1, 4:1, 1:1).

-

Using the same amount of compound as in Protocol 1, test the solubility in each of the prepared co-solvent mixtures.

-

Identify the lowest proportion of the co-solvent that achieves complete dissolution at your desired concentration.

Data Presentation

Table 1: Troubleshooting Guide for Solubility Issues

| Issue | Potential Cause | Recommended Action | Scientific Rationale |

| Compound does not dissolve in a single solvent. | Mismatch between solute and solvent polarity. | Perform a systematic solvent screening (Protocol 1). | To empirically identify a solvent with a polarity that better matches the compound.[2] |

| Partial dissolution or suspension. | Low solubility at the tested concentration. | Try heating the mixture gently or using sonication. | Increases kinetic energy and breaks up solid particles to facilitate dissolution.[6][8] |

| Compound precipitates upon addition of another reagent. | Change in the overall solvent polarity. | Dissolve the added reagent in the same solvent system. | Maintains a consistent solvent environment to keep the compound in solution. |

| Slow dissolution rate. | Large particle size. | Gently grind the compound to a finer powder before dissolution. | Increases the surface area of the solid, leading to a faster dissolution rate.[7] |

Visualization of Workflow

Diagram 1: Troubleshooting Workflow for Solubility

Caption: A logical workflow for troubleshooting poor solubility.

References

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- Al-Sabban, F. A., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.

- Jorgensen, W. L., & Duffy, E. M. (2002). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?

- Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?

- Gani, R., et al. (2012, June 20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.

- ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents.

- A Guide for Science Researchers. (2024, September 23). Choosing the Best Solvent for Chemical Reactions.

- Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- Asynt. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?

- Sigma-Aldrich. (n.d.). 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.

- MilliporeSigma. (n.d.). 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.

- BenchChem. (n.d.). How to resolve poor solubility of Methyl 2-(pyrrolidin-1-yl)benzoate in organic solvents.

- Upperton Pharma Solutions. (2023, September 18). Advanced spray drying techniques for the formulation of poorly soluble compounds.

- MDPI. (2022, October 5). Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters.

- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.

- Levy, J. N., et al. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research.

- PMC. (2022, May 25). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. thecalculatedchemist.com [thecalculatedchemist.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijmsdr.org [ijmsdr.org]

- 8. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]

- 9. Advanced spray drying techniques for the formulation of poorly soluble compounds [manufacturingchemist.com]

Optimizing catalyst loading for 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one functionalization

Technical Support Center: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one Functionalization

Current Status: Active Subject: Optimization of Catalyst Loading & Regioselectivity Control Ticket ID: CHEM-SUP-2024-882

Executive Summary

You are working with 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one , a highly valuable scaffold for kinase inhibitor development. The critical challenge with this substrate is regioselectivity .

The C5-Iodo bond is significantly more labile toward oxidative addition than the C3-Bromo bond. However, "standard" catalyst loadings (1–5 mol%) often erode this selectivity, leading to inseparable mixtures of C5-mono, C3-mono, and C3,C5-bis coupled products.

The Solution: Paradoxically, lowering your catalyst loading is often the key to increasing yield and purity. This guide details how to optimize Palladium (Pd) loading to exploit the kinetic rate difference between C-I and C-Br bonds.

Module 1: The Regioselectivity Crisis (Troubleshooting)

Problem: "I am observing significant amounts of bis-coupled product or loss of regiocontrol."

Root Cause:

The rate of Oxidative Addition (OA) for Pd(0) into C-I is orders of magnitude faster than into C-Br. However, if

Diagnostic Workflow:

Figure 1: Decision tree for diagnosing loss of regioselectivity during cross-coupling.

Module 2: Catalyst Efficiency & Loading Optimization

To achieve exclusive C5-functionalization, you must operate in a kinetic window where

The "Less is More" Principle

High catalyst loading promotes "burst kinetics," where the exotherm can locally spike temperatures, activating the C-Br bond. By reducing loading, you maintain a steady, controlled concentration of active Pd(0).

| Parameter | Standard Condition (Avoid) | Optimized Condition (Target) | Rationale |

| Pd Loading | 2.0 – 5.0 mol% | 0.05 – 0.5 mol% | Prevents over-reaction; reduces cost. |

| Ligand | SPhos, XPhos (Too active) | PPh3, dppf | Moderate activity enhances discrimination between I and Br. |

| Temperature | Reflux (80-100°C) | 40 – 60°C | C-I couples at room temp/mild heat; C-Br requires >80°C. |

| Base | Milder bases slow down transmetalation, aiding control. |

Calculated Turnover Frequency (TOF)

For this substrate, target a TOF of 200–500

-

Calculation: If you use 0.1 mol% Pd and achieve 95% yield in 4 hours:

-

Insight: If TOF drops below 50

, your catalyst is likely being poisoned by the pyridone nitrogen (see FAQs).

Module 3: The "Gold Standard" Protocol (C5-Selective)

Objective: Selective Suzuki-Miyaura coupling at C5-I position.

Reagents:

-

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (1.0 equiv)

-

Boronic Acid (

) (1.1 equiv) -

Catalyst:

(0.5 mol%) OR -

Base:

(2.0 M aq, 2.0 equiv) -

Solvent: DME/Water (4:1) or Toluene/EtOH/Water (basic conditions)

Step-by-Step Methodology:

-

Degassing (Critical): The low catalyst loading makes the system hypersensitive to Oxygen. Sparge solvents with Argon for 20 minutes before adding Pd.

-

Pre-complexation: If using

, stir the catalyst and ligand in the solvent for 15 mins at RT to generate the active Pd(0) species before adding the substrate. -

Addition: Add the Pyridone substrate and Boronic acid.

-

Controlled Heating:

-

Heat to 45°C . Monitor by LCMS at 1 hour.

-

Checkpoint: You should see consumption of starting material and formation of Product A (C5-coupled).

-

Warning: If you see Starting Material remaining but no progress, increase temp by 5°C increments. Do NOT jump to 80°C.

-

-

Quench: Once Starting Material < 2%, cool to RT immediately and filter through Celite to remove Pd black.

Module 4: Pathway Visualization

Understanding the competition between the C5 and C3 positions is vital. The C5 position is electronically more favorable for oxidative addition due to the weaker C-I bond energy (~50 kcal/mol) vs C-Br (~68 kcal/mol).

Figure 2: Kinetic competition between C5 and C3 oxidative addition pathways.

Module 5: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 60% conversion even with 0.5 mol% Pd. Should I add more?

-

Answer: Before adding more Pd, check for Heterocycle Poisoning . Pyridones can coordinate to Pd(II) species, forming stable, inactive complexes.

-

Fix: Add a "dummy" ligand like CuI (Copper(I) Iodide, 5 mol%) which can scavenge the coordination sites of the pyridone, or switch to a bidentate ligand like dppf which resists displacement by the substrate nitrogen [1].

-

Q2: Can I use microwave heating?

-

Answer: Avoid for the first step. Microwave heating causes rapid thermal spikes that overcome the activation energy difference between C-I and C-Br, leading to poor regioselectivity. Use conventional oil baths for the C5-selective step.

Q3: I need to scale this to 100g. How does loading change?

-

Answer: On scale, heat transfer is slower. You can often drop loading further (to 0.05 mol% ) because the reaction mass stays at temperature longer. However, ensure efficient stirring to prevent localized "hot spots" where bis-coupling could occur.

References

-

Catalyst Poisoning by N-Heterocycles

-

Optimizing Suzuki Coupling

-

Regioselectivity in Dihalo-Heterocycles

Sources

- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Controlling regioselectivity in 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one reactions

Ticket Subject: Regioselectivity Control in Dihalogenated Pyridone Scaffolds Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Core Directive: The Selectivity Hierarchy

Welcome to the technical guide for 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one . You are working with a "privileged scaffold" in medicinal chemistry, but it presents a classic competing electrophile problem.

To control this reaction, you must understand the Oxidative Addition Gradient . In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Stille), the rate of oxidative addition (

The Reactivity Rule of Thumb

-

C5-Iodine (The "Fast" Handle):

-

Electronic: The C-I bond is weaker (~53 kcal/mol) than C-Br (~68 kcal/mol).

-

Steric: C5 is

to the carbonyl and relatively unhindered. -

Result: Reacts rapidly at Room Temperature (RT) to 40°C .

-

-

C3-Bromine (The "Slow" Handle):

-

Electronic: C3 is

to the carbonyl. The electron-withdrawing nature of the C=O makes the C-Br bond slightly more polarized, but the proximity to the N-Me and C=O creates a "steric pocket" that slows down the bulky Pd(0) species. -

Result: Requires Heat (>80°C) and electron-rich ligands (e.g., SPhos, XPhos) to react.

-

Visualizing the Workflow

The following decision tree illustrates the logical flow for functionalizing this scaffold. You cannot easily invert this order (reacting C3 before C5) without specialized masking strategies.

Figure 1: Strategic decision tree for regioselective coupling. Note that Route C is mechanistically unfavorable with this specific substrate.

Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling (Preserving C3-Br)

Objective: Install an aryl group at C5 while keeping the C3-Bromine intact for later use.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid (

): 1.05 equiv (Do not use large excess) -

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: DME/Water (4:1) or Toluene/Ethanol/Water

Step-by-Step:

-

Degassing: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed solvents and base.

-

Temperature Control (CRITICAL): Stir at Room Temperature for 2 hours. If conversion is

after 2h, warm to 40°C .-

Warning: Exceeding 60°C will initiate oxidative addition at the C3-Br bond, leading to mixtures.

-

-

Monitoring: Monitor via TLC/LCMS. Look for the disappearance of the starting material (M+) and appearance of the mono-coupled product (M+R-I).

-

Workup: Standard aqueous extraction. The C3-Br bond remains stable under these mild conditions.

Protocol B: C3-Functionalization (The "Hard" Step)

Objective: Reacting the sterically hindered C3-Bromine (usually performed on the product of Protocol A).

Reagents:

-

Substrate (C5-substituted-3-bromo-pyridone): 1.0 equiv

-

Boronic Acid: 1.5 - 2.0 equiv

-

Catalyst:

(2 mol%) + XPhos or SPhos (4-8 mol%)-

Why? Triphenylphosphine is often too weak to activate the hindered/electron-rich C3-Br efficiently. Dialkylbiaryl ligands (Buchwald ligands) are required.

-

-

Base:

(3.0 equiv)[1] -

Solvent: 1,4-Dioxane or n-Butanol

Step-by-Step:

-

Setup: Combine reagents in a pressure vial (microwave compatible).

-

Activation: Heat to 90°C - 100°C (oil bath) or 110°C (Microwave, 30 min).

-

Kinetics: The reaction will be slower. The N-methyl group creates steric strain (A(1,3)-strain) with the incoming group at C3.

-

Completion: Ensure full conversion to avoid difficult chromatographic separation of bromide vs. product.

Troubleshooting Center (FAQs)

Q1: I am seeing "Scrambling" (Mixture of C5-only, C3-only, and Bis-coupled products). Why?

-

Diagnosis: Your system has too much energy or your catalyst is too active too early.

-

Fix:

-

Lower the Temperature: If you are running the C5 coupling at 80°C, stop. Move to 25°C - 40°C.

-

Check Ligand: Are you using SPhos or XPhos for the first step? These are "hot" ligands that might lower the barrier for C-Br activation. Switch to standard

or -

Stoichiometry: Ensure you are using 1.0–1.1 equivalents of boronic acid. Excess boron drives the second coupling.

-

Q2: The C5 reaction works, but the C3 reaction (Step 2) fails completely (Returns starting material).

-

Diagnosis: Catalyst deactivation or Steric clash.

-

Fix:

-

Ligand Switch: The C3 position is sterically crowded by the adjacent Carbonyl (C2) and the N-Methyl group. Switch to XPhos (specifically designed for hindered aryl chlorides/bromides) or

. -

Solvent Temp: Dioxane at reflux (101°C) is often necessary.

-

Base: Switch from Carbonate (weak) to Phosphate (

) or Hydroxide (

-

Q3: I see significant de-halogenation (H replacing I or Br).

-

Diagnosis: This is "Hydrodehalogenation." It usually comes from the solvent (ethanol/isopropanol acting as a hydride source) or trace water in the presence of Pd-H species.

-

Fix:

-

Solvent: Switch to strictly anhydrous Toluene or DMF. Avoid primary/secondary alcohols.

-

Catalyst Loading: High Pd loading can promote side reactions. Keep it under 5 mol%.

-

Q4: Can I react C3 before C5?

-

Technical Answer: Not via standard oxidative addition kinetics. The C-I bond is simply too labile.

-

Workaround: You would need to start with 3-bromo-1-methylpyridin-2(1H)-one (no iodine), couple at C3, and then perform an electrophilic iodination (NIS) at C5. C5 is the most nucleophilic position on the pyridone ring, so electrophilic halogenation naturally targets C5.

-

Pathway: 3-Br-pyridone

Suzuki (C3)

-

Data Summary Table

| Variable | C5-Iodo Coupling | C3-Bromo Coupling |

| Bond Energy | Weak (~53 kcal/mol) | Stronger (~68 kcal/mol) |

| Steric Profile | Accessible ( | Hindered ( |

| Ideal Temp | 25°C – 45°C | 85°C – 120°C |

| Ideal Catalyst | ||

| Base Strength | Mild ( | Strong ( |

| Selectivity Risk | High (if overheated) | Low (requires forcing) |

References

-

Regioselective Suzuki–Miyaura Coupling of 3,5-Dibromo-2-pyrone.

- Context: Establishes the baseline reactivity of 2-pyridone/pyrone systems where C5 reacts preferentially over C3 due to electronic and steric factors.

-

Source: Cho, C. S., et al. (2025). ResearchGate.

-

Site-selective C–H functionaliz

- Context: Detailed review of electronic biases in pyridones, confirming C5 as the electron-rich/nucleophilic site and C3 as the sterically demanding site.

-

Source: Hirano, K., & Miura, M. (2017). Chemical Science.

-

Palladium-Catalyzed Cross-Coupling Reaction via C–H Activ

- Context: Discusses the use of specific ligands (like XPhos) to overcome steric hindrance in ortho-substituted pyridines, relevant for the difficult C3-coupling step.

-

Source: MDPI Molecules. (2024).

-

Sonogashira Coupling - Reactivity of Halides.

- Context: General mechanistic validation that Aryl-Iodides react at room temperature while Aryl-Bromides require heat, forming the basis of the sequential str

-

Source: Organic Chemistry Portal.[2]

Sources

Validation & Comparative

Reactivity comparison: 3-Bromo-5-iodo vs 3,5-dibromo-1-methylpyridin-2(1H)-one

The following guide compares the reactivity and utility of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one versus 3,5-Dibromo-1-methylpyridin-2(1H)-one .

Executive Summary

In medicinal chemistry, the 1-methyl-2-pyridone scaffold is a privileged motif, frequently serving as a pharmacophore in kinase inhibitors and antifibrotic agents (e.g., Pirfenidone derivatives). The ability to independently functionalize the C3 and C5 positions is critical for Structure-Activity Relationship (SAR) profiling.

This guide compares two primary electrophiles used to access these targets:

-

3,5-Dibromo-1-methylpyridin-2(1H)-one (Compound A): The cost-effective, homohalogenated standard.

-

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (Compound B): The heterohalogenated, high-precision alternative.

Key Finding: While Compound A offers a lower cost of goods, it suffers from ligand-dependent regioselectivity, often yielding inseparable mixtures of C3/C5 isomers. Compound B utilizes the significant bond dissociation energy (BDE) difference between C–I and C–Br to enforce near-perfect C5-first selectivity , making it the superior choice for complex library synthesis despite higher upfront costs.

Mechanistic Analysis & Reactivity Profile

The Regioselectivity Challenge

The 2-pyridone ring possesses two distinct electronic environments for cross-coupling:

-

Position 3 (Alpha to Carbonyl): Electron-deficient due to the inductive effect of the adjacent carbonyl. Typically favored by Pd(0) oxidative addition in the absence of steric factors.

-

Position 5 (Beta to Carbonyl): More electron-rich (vinylogous amide character).

Comparative Reactivity Data

The following table summarizes the physical and chemical properties driving the performance differences.

| Feature | 3,5-Dibromo-1-methylpyridin-2(1H)-one | 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one |

| Primary Control Element | Electronic/Steric Competition | Bond Dissociation Energy (BDE) |

| C5 Reactive Bond | C–Br (~68 kcal/mol) | C–I (~53 kcal/mol) |

| C3 Reactive Bond | C–Br (~68 kcal/mol) | C–Br (~68 kcal/mol) |

| First Coupling Site | Mixed (Ligand Dependent). Often C5 favored sterically, but C3 electronically. | Exclusive C5 (Substrate Controlled) |

| Selectivity Ratio (C5:C3) | Typically 4:1 to 10:1 | > 99:1 |

| Risk Profile | High risk of bis-coupling (3,5-disubstituted) or regio-isomers. | Low risk. Stepwise control is intrinsic. |

Visualization of Reaction Pathways

The diagram below illustrates the divergent pathways. The "Mixed Halogen" strategy (Right) provides a deterministic route, whereas the "Homo-Halogen" strategy (Left) relies on probabilistic catalyst control.

Caption: Comparative reaction flux. The asymmetric halide (Right) bypasses the electronic/steric competition inherent to the dibromo species.

Experimental Protocols

Protocol A: Selective C5-Arylation (Suzuki-Miyaura)

Target Substrate: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one Objective: Install an aryl group at C5 while preserving the C3-Br handle for subsequent reaction.

Reagents:

-

Substrate (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh3)4 (3-5 mol%)

-

Na2CO3 (2.0 equiv, 2M aq.)

-

Solvent: DME/Water or Toluene/EtOH (4:1)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the 3-bromo-5-iodo substrate, arylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

-

Solvation: Add degassed solvent mixture via syringe.

-

Activation: Heat the reaction to 60°C .

-